molecular formula C12H17NO2 B2674278 3-Ethoxy-2-phenoxycyclobutan-1-amine CAS No. 1803599-89-4

3-Ethoxy-2-phenoxycyclobutan-1-amine

Cat. No.: B2674278
CAS No.: 1803599-89-4
M. Wt: 207.273
InChI Key: JRKQERSGLFDFAY-UHFFFAOYSA-N
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Description

3-Ethoxy-2-phenoxycyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with ethoxy and phenoxy groups, as well as an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-phenoxycyclobutan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-phenoxycyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides (e.g., ethyl iodide) and bases (e.g., sodium hydroxide).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Ethoxy-2-phenoxycyclobutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-phenoxycyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-1-phenoxycyclobutane: Similar structure but lacks the amine group.

    3-Methoxy-2-phenoxycyclobutan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

    2-Phenoxycyclobutan-1-amine: Similar structure but lacks the ethoxy group.

Uniqueness

3-Ethoxy-2-phenoxycyclobutan-1-amine is unique due to the presence of both ethoxy and phenoxy groups on the cyclobutane ring, along with an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethoxy-2-phenoxycyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,10-12H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKQERSGLFDFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1OC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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